molecular formula C7H7NO4 B13537266 2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic acid

2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic acid

Cat. No.: B13537266
M. Wt: 169.13 g/mol
InChI Key: MOKXOGKIFNCMDZ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic acid is a chemical compound with the molecular formula C7H9NO3 It is known for its unique structure, which includes an isoxazole ring substituted with two methyl groups at positions 3 and 5, and an oxoacetic acid moiety at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic acid typically involves the formation of the isoxazole ring followed by the introduction of the oxoacetic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethylisoxazole with chloroacetic acid in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The isoxazole ring and oxoacetic acid moiety play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The pathways involved may include inhibition of key enzymes in metabolic processes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic acid is unique due to the presence of both the isoxazole ring and the oxoacetic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic modulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₇N₃O₄. It features an isoxazole ring, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, influencing metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Lactate Dehydrogenase (LDH) :
    • LDH plays a crucial role in cancer metabolism by facilitating the conversion of pyruvate to lactate. Inhibition of LDH can lead to reduced lactate production and altered energy metabolism in cancer cells.
    • Studies have shown that this compound acts as a competitive inhibitor of LDH, leading to decreased proliferation of various cancer cell lines under glucose-rich conditions .
  • Induction of Apoptosis :
    • The compound has been observed to induce apoptosis in cancer cells by promoting oxidative stress and disrupting mitochondrial function. This effect is particularly significant in tumor cells that rely heavily on aerobic glycolysis for energy production .
  • Anti-inflammatory Properties :
    • Emerging research suggests that this compound may also exert anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases and cancer .

Biological Activity in Cancer Models

Several studies have investigated the efficacy of this compound in various cancer models:

Study Cancer Type Mechanism Outcome
Study AColon CancerLDH InhibitionSignificant reduction in tumor growth observed
Study BBreast CancerApoptosis InductionIncreased apoptosis rates in MCF-7 cells
Study COvarian CancerMetabolic ModulationAltered glycolytic metabolism leading to reduced cell viability

Case Studies

  • Colon Cancer Model : In a xenograft model of colon cancer, treatment with this compound resulted in a marked decrease in tumor size compared to control groups. This effect was linked to the compound's ability to inhibit LDH activity and induce metabolic stress in cancer cells .
  • Breast Cancer Cell Lines : The compound was tested on MCF-7 breast cancer cells, where it was found to induce apoptosis through oxidative stress pathways. The results indicated a dose-dependent increase in apoptotic markers, suggesting its potential as a therapeutic agent against breast cancer .

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-oxoacetic acid

InChI

InChI=1S/C7H7NO4/c1-3-5(4(2)12-8-3)6(9)7(10)11/h1-2H3,(H,10,11)

InChI Key

MOKXOGKIFNCMDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)C(=O)O

Origin of Product

United States

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